molecular formula C13H21NO4 B13984043 Tert-butyl 4-oxo-3-propanoylpiperidine-1-carboxylate

Tert-butyl 4-oxo-3-propanoylpiperidine-1-carboxylate

Cat. No.: B13984043
M. Wt: 255.31 g/mol
InChI Key: XHILCIZIURNRLW-UHFFFAOYSA-N
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Description

4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols using reagents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, alter metabolic pathways, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid methyl ester
  • 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid ethyl ester

Uniqueness

4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to similar compounds with different ester groups.

This detailed article provides a comprehensive overview of 4-Oxo-3-(1-oxopropyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-oxo-3-propanoylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-10(15)9-8-14(7-6-11(9)16)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3

InChI Key

XHILCIZIURNRLW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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